Diethylcarbamazine hydrochloride

Description

Historical Context of Discovery and Early Research Initiatives

The discovery of Diethylcarbamazine (B1670528) is credited to Yellapragada Subbarow in 1947. wikipedia.org Initial research initiatives were primarily driven by the urgent need for effective treatments for filarial infections, which were debilitating and widespread in many tropical and subtropical regions. britannica.com Early studies quickly established its efficacy as a microfilaricidal agent, meaning it was effective at killing the larval stage (microfilariae) of parasitic worms. nih.govoup.com

Pioneering research in the late 1940s and early 1950s focused on determining the efficacy of DEC against various filarial parasites. Hewitt and colleagues, in 1947, first reported its effectiveness against Litomosoides carinii in cotton rats. nih.govnih.gov This was soon followed by studies demonstrating its utility in human infections with Wuchereria bancrofti. nih.govnih.gov These early investigations laid the groundwork for its widespread clinical use.

In Japan, extensive chemotherapeutic studies using DEC for filariasis were conducted in the early 1950s across various endemic areas. nih.gov These studies confirmed its ability to clear microfilariae of W. bancrofti and Brugia malayi from the blood. nih.gov

Evolution of Research Perspectives and Methodologies

Over the decades, research on Diethylcarbamazine has evolved significantly. Initial studies were largely observational, focusing on clinical outcomes and parasite clearance rates. As scientific methodologies advanced, so did the depth of inquiry into DEC's mechanisms and effects.

The understanding of DEC's mechanism of action has been a key area of evolving research. Initially, the exact mechanism was unclear. medicinenet.com It was believed to immobilize the worms and alter their surface membranes, making them more susceptible to the host's immune system. medicinenet.comyoutube.com Later research in the mid-20th century proposed that DEC's action involved sensitizing microfilariae to phagocytosis. drugbank.com

More recent research has employed sophisticated molecular and immunological techniques to unravel the complex interplay between the drug, the parasite, and the host. Studies have revealed that DEC is an inhibitor of arachidonic acid metabolism in microfilariae. wikipedia.orgpatsnap.com This disruption makes the microfilariae more vulnerable to the host's innate immune response. wikipedia.org Further investigations have highlighted the role of the cyclooxygenase (COX) pathway and inducible nitric-oxide synthase in DEC's activity against Brugia malayi microfilariae. drugbank.comnih.gov

The development of animal models and in vitro culture systems has also been instrumental in advancing research. These models have allowed for more controlled investigations into the drug's efficacy and the parasite's response. For instance, studies in mice have been crucial in demonstrating the involvement of specific immune pathways in DEC's mechanism of action. nih.gov

The table below summarizes the evolution of research methodologies applied to Diethylcarbamazine hydrochloride.

| Time Period | Dominant Research Methodologies | Key Research Focus |

| Late 1940s - 1960s | Observational clinical studies, Parasitological examinations (blood smears) | Efficacy against various filarial species, Optimal dosing regimens |

| 1970s - 1980s | In vivo animal models, Early immunological assays | Mechanism of action (sensitization to immune attack), Impact on adult worms |

| 1990s - 2000s | Molecular biology techniques (PCR), Advanced immunological assays (cytokine profiling), Lymphoscintigraphy | Elucidation of molecular targets, Host immune response modulation, Assessment of lymphatic damage |

| 2010s - Present | Genomics and proteomics, High-throughput screening, In vitro drug susceptibility testing, Advanced imaging techniques | Identification of resistance mechanisms, Synergistic drug combinations, Direct effects on parasite ion channels |

Current Research Landscape and Knowledge Gaps

The current research landscape for this compound is multifaceted, with ongoing investigations into its mechanism of action, potential for drug resistance, and its role in integrated treatment programs.

Mechanism of Action: While it's established that DEC modulates the host's immune response and interferes with the parasite's arachidonic acid metabolism, the precise molecular targets are still being fully elucidated. taylorandfrancis.compatsnap.com Recent studies have proposed that DEC may also have direct effects on the parasite, independent of the host immune system. For example, research has shown that DEC can directly activate transient receptor potential (TRP) channels in Brugia malayi, leading to parasite paralysis. nih.gov Another study demonstrated that DEC increases the activation of SLO-1 K+ currents in Ascaris suum, suggesting a direct effect on nematode ion channels. nih.gov

Drug Resistance: Although widespread resistance to DEC has not been a major clinical problem, the potential for its development remains a concern. Research is ongoing to understand the genetic and molecular basis of any reduced susceptibility to the drug. This includes identifying potential mutations in parasite genes that could confer resistance.

Integrated Treatment Strategies: A significant area of current research involves evaluating the efficacy of DEC in combination with other anthelmintic drugs, such as albendazole (B1665689) and ivermectin. nih.govnih.gov These combination therapies are central to global programs aimed at eliminating lymphatic filariasis. nih.gov Studies are continually assessing the long-term impact of these mass drug administration (MDA) programs on disease transmission and prevalence.

Knowledge Gaps: Despite decades of research, several knowledge gaps remain:

Precise Molecular Targets: The specific receptors or enzymes within the parasite that DEC directly binds to are not fully characterized.

Mechanisms of Adult Worm Killing: While DEC is highly effective against microfilariae, its effect on adult worms is less consistent and the mechanism is not as well understood. oup.comnih.gov

Predictors of Treatment Response: It is not always possible to predict which patients will respond best to DEC therapy or who might experience adverse reactions. nih.govoup.com

Long-term Impact on Lymphatic Pathology: The extent to which DEC can reverse or halt the progression of lymphatic damage in chronic filariasis is still an area of active investigation. ajtmh.org

The table below highlights some of the key research findings on this compound.

| Research Area | Key Findings |

| Mechanism of Action | Inhibits arachidonic acid metabolism in microfilariae, making them susceptible to host immune attack. wikipedia.org Modulates host immune response, involving the cyclooxygenase and inducible nitric oxide pathways. drugbank.comnih.gov Directly activates TRP channels in Brugia malayi. nih.gov |

| Efficacy in Lymphatic Filariasis | Highly effective in reducing microfilariae levels. nih.govoup.com Combination therapy with albendazole is a key strategy in global elimination programs. nih.gov |

| Efficacy in Loiasis | Effective for both treatment and prophylaxis. nih.govnih.gov |

| Efficacy in Onchocerciasis | Effective against microfilariae, but ivermectin is now the preferred treatment. nih.govcdc.gov |

| Anti-inflammatory Properties | Demonstrates anti-inflammatory effects in various experimental models, including lung inflammation. nih.govresearchgate.net |

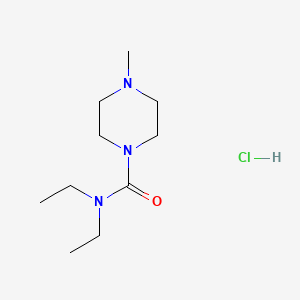

Structure

3D Structure of Parent

Properties

CAS No. |

5348-97-0 |

|---|---|

Molecular Formula |

C10H22ClN3O |

Molecular Weight |

235.75 g/mol |

IUPAC Name |

N,N-diethyl-4-methylpiperazine-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C10H21N3O.ClH/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;/h4-9H2,1-3H3;1H |

InChI Key |

WCJHPDVYERQRGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C.Cl |

Related CAS |

90-89-1 (Parent) |

Origin of Product |

United States |

Mechanisms of Action of Diethylcarbamazine Hydrochloride at the Molecular and Cellular Level

Interaction with Host Arachidonic Acid Metabolic Pathways

A significant aspect of diethylcarbamazine's activity lies in its ability to modulate the host's arachidonic acid cascade. wikipedia.orgnih.gov This interference disrupts the production of key inflammatory mediators, which are crucial for the survival and sequestration of filarial parasites.

Influence on Lipoxygenase (LOX) Pathways

In addition to its effects on the COX pathway, diethylcarbamazine (B1670528) also significantly influences the lipoxygenase (LOX) pathway. nih.gov It is recognized as an inhibitor of the 5-lipoxygenase pathway, which is responsible for the synthesis of leukotrienes, potent mediators of inflammation. nih.govdrugbank.comnih.gov By blocking this pathway, DEC curtails the production of these pro-inflammatory molecules, further contributing to its therapeutic action. nih.govnih.gov

Effects on Prostaglandin (B15479496) Synthesis and Leukotriene Formation

The modulatory effects of diethylcarbamazine on the COX and LOX pathways directly translate to a reduction in the synthesis of prostaglandins (B1171923) and the formation of leukotrienes. nih.govnih.gov Studies have demonstrated that DEC inhibits the production of prostaglandin E2 (PGE2) and prostacyclin (PGI2), as well as thromboxane (B8750289) A2. nih.govnih.gov This reduction in prostaglandin levels is observed in patients treated with DEC for filarial infections. nih.gov Similarly, DEC acts as a potent blocker of leukotriene production, including the formation of leukotriene B4 (LTB4) and other sulfidopeptide leukotrienes. nih.govresearchgate.net This inhibition of both prostaglandin and leukotriene synthesis is a key element of DEC's anti-inflammatory properties and its efficacy in treating filariasis. nih.govnih.gov

| Pathway Component | Effect of Diethylcarbamazine | Key Research Findings |

| Cyclooxygenase (COX) | Inhibition, particularly of COX-1 | Activity against Brugia malayi microfilariae is dependent on the COX pathway. nih.govdrugbank.com |

| 5-Lipoxygenase (LOX) | Inhibition | Acts as an inhibitor of the 5-lipoxygenase pathway, reducing leukotriene synthesis. nih.govdrugbank.comnih.gov |

| Prostaglandin Synthesis | Inhibition | Reduces the production of PGE2, PGI2, and thromboxane A2. nih.govnih.gov |

| Leukotriene Formation | Inhibition | Potent blocker of LTB4 and other sulfidopeptide leukotrienes. nih.govresearchgate.net |

Interference with Host Immune System Components

Beyond its impact on arachidonic acid metabolism, diethylcarbamazine's mechanism of action involves a direct interplay with the host's immune system. This interference enhances the body's natural ability to combat the parasitic infection.

Sensitization of Microfilariae to Host Phagocytosis

A primary and well-established mechanism of diethylcarbamazine is its ability to sensitize microfilariae to phagocytosis by host immune cells. bicpu.edu.inmedex.com.bddrugbank.com While DEC itself may not be directly lethal to the parasites in vitro, it alters their surface membranes, making them more susceptible to recognition and destruction by the host's innate immune system. wikipedia.org This sensitization is a crucial step that allows for the rapid clearance of microfilariae from the circulation. nih.gov The alteration of the parasite's surface appears to unmask or modify antigens, facilitating their recognition by phagocytic cells.

Enhancement of Granulocyte and Platelet Adherence and Cytotoxicity

Research has shown that diethylcarbamazine directly stimulates the adherence of host granulocytes, including neutrophils and eosinophils. nih.govnih.gov This enhanced adherence is a critical step in the process of cell-mediated cytotoxicity against the parasites. Studies have demonstrated that DEC augments the adherence of these immune cells to surfaces, which is believed to translate to increased adherence to the microfilariae themselves. nih.gov This action may in part explain the therapeutic efficacy of DEC in vivo. nih.gov The changes induced by DEC in the host's endothelial cells and the parasites may lead to amplified endothelial adhesion, resulting in the immobilization of the microfilariae and enhancing the cytotoxic actions of adherent granulocytes and platelets. who.int

| Immune System Component | Effect of Diethylcarbamazine | Key Research Findings |

| Microfilariae | Sensitization to Phagocytosis | Alters the surface of microfilariae, making them more susceptible to host immune attack. bicpu.edu.inwikipedia.orgdrugbank.com |

| Granulocytes (Neutrophils, Eosinophils) | Enhanced Adherence | Directly stimulates the adherence of neutrophils and eosinophils. nih.govnih.gov |

| Platelets | Enhanced Adherence and Cytotoxicity | Promotes immobilization of microfilariae and enhances cytotoxic effects. who.int |

Role of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production

The involvement of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO) in the therapeutic action of Diethylcarbamazine (DEC) is a subject of complex and evolving research. While some studies suggest an indirect but crucial role for the iNOS pathway, others indicate that DEC does not directly stimulate NO synthesis.

However, a different facet of the iNOS-DEC relationship has been uncovered in the context of DEC's effects on microfilariae and allergic inflammation. The activity of DEC against Brugia malayi microfilariae has been shown to be dependent on iNOS. drugbank.com In iNOS-deficient mice infected with B. malayi, DEC was found to have no microfilaricidal activity, suggesting that the iNOS/cyclooxygenase (COX) pathway is an essential component in the rapid sequestration of microfilariae following treatment with the drug. nih.gov

Further research in experimental models of eosinophilic pulmonary inflammation has solidified the importance of the iNOS pathway in DEC's therapeutic effects. In these models, DEC was found to suppress the eosinophil lineage through a mechanism dependent on both iNOS and the Fas ligand (CD95L). nih.gov The drug was ineffective in mice lacking iNOS activity, whether due to genetic modification or pharmacological blockade. nih.gov This indicates that while DEC may not be a direct inducer of iNOS, its downstream anti-inflammatory and anti-parasitic effects are critically mediated by the presence and activity of this enzyme.

| Experimental Model | Key Finding on iNOS and DEC | Reference |

| Murine macrophages and rat endothelial cells | DEC did not directly stimulate NO synthesis or iNOS induction. | nih.gov |

| Brugia malayi infected iNOS-deficient mice | DEC showed no microfilaricidal activity, indicating dependence on the iNOS/COX pathway. | nih.gov |

| Ovalbumin-sensitized allergic mice | DEC's suppression of eosinophilopoiesis was dependent on an iNOS/CD95L mechanism. | nih.gov |

Inhibition of Nuclear Factor Kappa-B (NF-κB) Activation

Nuclear Factor kappa-B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Evidence suggests that one of the anti-inflammatory mechanisms of Diethylcarbamazine involves the inhibition of NF-κB activation.

In a mouse model of carrageenan-induced acute lung inflammation, the administration of DEC led to a significant reduction in the expression of NF-κB. nih.gov This inflammatory model is characterized by the activation of NF-κB, which in turn drives the production of inflammatory mediators. The observed reduction in TNF-α and IL-1β levels in the lung tissue of DEC-treated mice is thought to be a direct consequence of this inhibition of NF-κB activation. nih.gov

Further supporting this, a study on ethanol-induced liver fibrosis in rats demonstrated that the combination of DEC and hesperidin (B1673128) inhibited the activation of NF-κB. nih.gov This was evidenced by the prevention of the release of hepatic IL-6, a cytokine whose expression is regulated by NF-κB. nih.gov While this study used a combination therapy, it points towards the contribution of DEC in modulating the NF-κB signaling pathway. The precise molecular interactions through which DEC interferes with the NF-κB activation cascade are an area for further investigation.

Modulation of Cytokine Production (e.g., Th1/Th2)

Diethylcarbamazine has been shown to modulate the production of cytokines, particularly those associated with the T-helper 1 (Th1) and T-helper 2 (Th2) immune responses. The balance between Th1 and Th2 cytokines is pivotal in determining the outcome of various immune responses, including allergic reactions and parasitic infections.

In a mouse model of ovalbumin-induced allergic pulmonary inflammation, a condition characterized by a dominant Th2 response, DEC treatment effectively prevented the production of both Th1 and Th2 cytokines. nih.gov Specifically, DEC treatment reduced the levels of key cytokines involved in the production, activation, and migration of eosinophils. nih.gov This modulation of the cytokine milieu is a key component of its therapeutic effect in eosinophilic lung inflammation.

The Th1/Th2 paradigm is also central to the immune response to filarial parasites. A shift towards a Th1 profile is generally associated with a more favorable clinical outcome in these infections. nih.gov DEC's ability to alter the cytokine environment, as demonstrated in the allergic models, is therefore highly relevant to its primary use as an antifilarial agent. For instance, DEC has been shown to directly suppress interleukin-5 (IL-5)-dependent eosinophilopoiesis, a hallmark of Th2-driven inflammation. nih.govnih.gov

| Cytokine Type | Effect of DEC in Experimental Models | Disease Context | Reference |

| Th1/Th2 | Prevention of cytokine production. | Allergic pulmonary inflammation | nih.gov |

| Eosinophil-related | Reduction in cytokines involved in eosinophil production, activation, and migration. | Eosinophilic lung inflammation | nih.gov |

| IL-5 | Direct suppression of IL-5-dependent eosinophilopoiesis. | Allergic inflammation | nih.govnih.gov |

Impact on Eosinophilopoiesis in Experimental Models

A significant and well-documented effect of Diethylcarbamazine is its ability to suppress the production of eosinophils (eosinophilopoiesis) in the bone marrow, particularly in the context of allergic inflammation. Tropical pulmonary eosinophilia, one of the conditions treated by DEC, is characterized by a massive increase in eosinophils.

In experimental models using ovalbumin-sensitized mice, which mimic allergic airway inflammation, DEC has been shown to effectively prevent the up-regulation of bone marrow eosinophilopoiesis that is typically triggered by allergen challenge. nih.gov This suppression of eosinophil production occurs both in vivo and ex vivo. nih.gov

The mechanism underlying this suppression is linked to the iNOS/CD95L pathway. DEC's inhibitory effect on eosinophilopoiesis is absent in mice that are deficient in iNOS or CD95L. nih.gov Furthermore, DEC has been found to directly suppress the differentiation of eosinophils from bone marrow precursors that is dependent on Interleukin-5 (IL-5), a key cytokine in the development and maturation of eosinophils. nih.govnih.gov This demonstrates a direct impact of DEC on the hematopoietic processes that lead to the eosinophilia seen in certain pathological states.

Direct Effects on Parasitic Organisms

While much of the historical research on Diethylcarbamazine has pointed towards an indirect mechanism of action that relies on the host's immune system, emerging evidence suggests that DEC may also exert direct effects on parasitic organisms. nih.govcambridge.org For a long time, the consensus was that DEC's primary role was to sensitize microfilariae to the host's innate immune attack rather than killing the parasites directly. drugbank.comwikipedia.org However, recent studies have challenged this exclusive view, demonstrating a direct paralytic effect on the filarial nematode Brugia malayi. nih.gov This research showed that therapeutically relevant concentrations of DEC could inhibit the motility of both microfilariae and adult worms by activating transient receptor potential (TRP) channels, including TRP-2, in the parasite's muscle tissue. nih.gov

Disruption of Parasite Arachidonic Acid Metabolism

One of the well-established mechanisms of Diethylcarbamazine is its ability to interfere with the arachidonic acid metabolism in filarial parasites. cambridge.orgwikipedia.org Arachidonic acid and its metabolites, known as eicosanoids, play crucial roles in various physiological processes in both the host and the parasite.

DEC has been identified as an inhibitor of this metabolic pathway within the microfilariae. wikipedia.org Specifically, it has been shown to reduce the synthesis of cyclooxygenase products by the microfilariae of Brugia malayi. nih.gov This disruption of the parasite's eicosanoid production is believed to be a key step in rendering the parasite more vulnerable to the host's immune system. By altering the parasite's metabolic functions, DEC effectively "unmasks" it for clearance by host effector cells.

Inhibition of Parasitic Prostaglandin H Synthase (PGHS)

Further elucidating its impact on the arachidonic acid pathway, Diethylcarbamazine has been shown to inhibit a key enzyme in this cascade: Prostaglandin H Synthase (PGHS). This enzyme possesses both cyclooxygenase and peroxidase activities, which are essential for the conversion of arachidonic acid into various prostaglandins.

Activation of Parasitic Transient Receptor Potential (TRP) Channels

Recent research has illuminated a direct pharmacological target of Diethylcarbamazine (DEC) within the parasite, challenging the long-held belief that its mechanism was solely reliant on the host's immune response. nih.govnih.gov Studies have demonstrated that DEC directly activates specific members of the Transient Receptor Potential (TRP) family of ion channels in filarial nematodes. nih.govnih.gov These channels are crucial for various sensory and physiological functions in the parasite.

In the filarial parasite Brugia malayi, DEC has been shown to open TRP channels in the muscle cells, including TRP-2, a TRPC-like channel, as well as GON-2 and CED-11, which are TRPM-like channel subunits. nih.govnih.govnih.gov This activation is rapid, occurring within seconds of exposure to the drug. nih.gov The effect is not limited to filariae; investigations in the intestinal cells of Ascaris suum also detected the presence of messenger RNA for Asu-trp-2, Asu-gon-2, and Asu-ced-11, suggesting a similar sensitivity to DEC in other nematode parasites. nih.goviastate.edu

The interaction with these channels appears to be a key initiating event in the drug's therapeutic action. The activation of TRP-2 channels by DEC promotes the entry of calcium ions (Ca²⁺) into the parasite's muscle cells. nih.gov This direct action on parasite ion channels provides a molecular basis for the rapid effects observed upon administration of the drug. nih.govnih.gov The specificity of DEC for these parasitic TRP channels is a critical area of ongoing research.

Induction of Calcium Signals and Muscular Paralysis in Parasites

The activation of parasitic TRP channels by Diethylcarbamazine (DEC) directly leads to a cascade of intracellular events, culminating in muscular paralysis of the parasite. nih.govnih.gov The opening of TRP-2, GON-2, and CED-11 channels by DEC facilitates an influx of extracellular calcium (Ca²⁺) into the muscle cells of parasites like Brugia malayi. nih.govnih.gov This sudden increase in intracellular Ca²⁺ concentration is a critical signaling event that disrupts the parasite's neuromuscular function. nih.govnih.gov

This influx of Ca²⁺ leads to a rapid, spastic paralysis of the parasite. nih.govnih.gov The paralysis is temporary, with a duration of approximately 4 hours, which is consistent with the inactivation of the TRP channels. nih.govnih.gov The increased intracellular Ca²⁺ subsequently activates calcium-dependent SLO-1 potassium (K⁺) channels. nih.govnih.gov Studies using Ca²⁺-imaging techniques on single Brugia muscle cells have visually confirmed that DEC elicits these Ca²⁺ signals through TRP-2 channels. nih.gov

Interestingly, the effects of DEC can be potentiated by other anthelmintics. For example, the combination of DEC and emodepside, which also targets SLO-1 K⁺ channels, results in a significantly larger Ca²⁺ signal than either drug produces alone. nih.gov This synergistic effect highlights the central role of Ca²⁺ signaling in the paralytic action of DEC. nih.gov The paralysis induced by DEC effectively immobilizes the parasites, contributing to their eventual clearance from the host. cambridge.orgcambridge.org

Interference with Microfilariae Homeostasis and Motility

Diethylcarbamazine (DEC) significantly disrupts the homeostasis and motility of microfilariae through a dual mechanism: a direct paralytic effect and an indirect, host-mediated response. nih.govcambridge.org

Recent findings have established that DEC has a direct and rapid impact on parasite motility. nih.gov In Brugia malayi, DEC causes a concentration-dependent inhibition of motility in both microfilariae and adult worms. nih.gov For adult females, DEC induces a fast contraction and spastic paralysis within 30 seconds of application. nih.gov For microfilariae, the drug causes coiling, looping, and a swift inhibition of movement within two minutes. nih.gov This direct inhibitory effect is a consequence of the TRP channel activation and subsequent Ca²⁺-induced paralysis previously described. nih.govnih.gov

Table 1: Effect of Diethylcarbamazine on Brugia malayi Motility

| Parasite Stage | Effect of DEC | Onset Time | IC₅₀ (at 30 min) |

| Adult Female | Spastic paralysis, contraction | < 30 seconds | 4.4 ± 0.3 µM |

| Microfilariae | Coiling, looping, motility inhibition | < 2 minutes | 4.0 ± 0.6 µM |

IC₅₀ represents the concentration required to inhibit 50% of motility. Data sourced from research on the direct effects of DEC. nih.gov

In addition to this direct action, a well-established mechanism involves the alteration of arachidonic acid metabolism in both the parasite and the host. cambridge.orgcambridge.orgwikipedia.org DEC inhibits cyclooxygenase and 5-lipoxygenase pathways, reducing the synthesis of prostanoids like prostacyclin and prostaglandin E2 by both the microfilariae and host endothelial cells. drugbank.comnih.govnih.gov This interference is believed to make the microfilariae more susceptible to the host's innate immune system. cambridge.orgwikipedia.org By altering the parasite's surface and the host's local inflammatory environment, DEC facilitates the adherence of host immune cells, such as platelets and granulocytes, to the microfilariae, leading to their immobilization and destruction through phagocytosis. cambridge.orgcambridge.orgjsparasitol.org This process sensitizes the microfilariae to clearance by host defense mechanisms. drugbank.comjsparasitol.org

Pharmacology of Diethylcarbamazine Hydrochloride: Preclinical Investigations

Pharmacokinetics in Animal Models

The pharmacokinetic properties of diethylcarbamazine (B1670528) hydrochloride have been characterized in several animal species, providing a foundational understanding of its behavior in a biological system. These studies reveal rapid absorption and wide distribution, followed by metabolic transformation and subsequent elimination.

Absorption Profiles in Experimental Systems

Following oral administration, diethylcarbamazine is readily and almost completely absorbed from the gastrointestinal tract in various animal models. In rats, the compound is well-absorbed, a characteristic that is essential for its utility as an orally administered therapeutic agent. Similarly, studies in dogs have demonstrated efficient absorption. The rapid uptake of DEC into the systemic circulation is a consistent finding across different experimental systems, contributing to its prompt onset of action.

Metabolic Pathways and Metabolite Identification (e.g., N-oxide)

The biotransformation of diethylcarbamazine primarily occurs in the liver. The main metabolic pathway involves N-oxidation, leading to the formation of diethylcarbamazine N-oxide. sigmaaldrich.cn This major metabolite is not merely an inactive byproduct; studies have shown that it possesses antifilarial activity. nih.gov

In addition to N-oxidation, other metabolites have been identified in preclinical studies. In a study involving the rodent Proechimys oris, metabolites such as N-ethyl-4-methyl-1-piperazine-carboxamide (MEC) and its N-oxide, as well as 4-methyl-piperazine-carboxamide and N,N-diethyl-1-piperazine-carboxamide, were identified. nih.gov In vivo investigations revealed that most of these metabolites, particularly the N-oxides, were active against microfilariae, and in some cases, adult worms and infective larvae. nih.gov This suggests that the therapeutic effect of diethylcarbamazine is a combination of the parent drug and its active metabolites. nih.gov The metabolism of DEC is thought to involve cytochrome P450 (CYP) enzymes. nih.gov

Table 1: Identified Metabolites of Diethylcarbamazine in Animal Models

| Metabolite Name | Abbreviation | Animal Model | Reference |

| Diethylcarbamazine N-oxide | DEC-N-oxide | Human, Rat | sigmaaldrich.cn |

| N-ethyl-4-methyl-1-piperazine-carboxamide | MEC | Proechimys oris (rodent) | nih.gov |

| N-ethyl-4-methyl-1-piperazine-carboxamide N-oxide | - | Proechimys oris (rodent) | nih.gov |

| 4-methyl-piperazine-carboxamide | - | Proechimys oris (rodent) | nih.gov |

| N,N-diethyl-1-piperazine-carboxamide | - | Proechimys oris (rodent) | nih.gov |

Elimination Kinetics and Half-life in Animal Species

The elimination of diethylcarbamazine and its metabolites occurs primarily through the kidneys via urinary excretion. The elimination half-life of DEC varies across different animal species, which is a critical factor in determining dosing regimens for preclinical efficacy and toxicology studies. In dogs, diethylcarbamazine is reported to be rapidly eliminated. General pharmacokinetic data indicates a half-life of approximately 8 hours, although this can be influenced by factors such as urinary pH. medscape.com

Table 2: Elimination Half-life of Diethylcarbamazine in Different Animal Species

| Animal Species | Half-life (t½) | Route of Administration | Reference |

| Dog | ~8 hours | Oral | medscape.com |

| Rat | Data not consistently reported in available literature | - | |

| Monkey | Data not consistently reported in available literature | - |

Distribution Patterns in Experimental Tissues

Pharmacodynamics in In Vitro and Animal Models

The primary pharmacodynamic effect of diethylcarbamazine is its potent activity against microfilariae, the larval stage of filarial worms. This has been extensively studied in various in vitro and in vivo models.

Dose-Dependent Microfilaricidal Activity in Murine Models

In murine models of filariasis, diethylcarbamazine has demonstrated a clear dose-dependent effect on the clearance of microfilariae from the bloodstream. Studies using mice infected with Brugia malayi have shown that a single oral dose of DEC can lead to a rapid and significant reduction in the number of circulating microfilariae. nih.govnih.gov

One study reported that a therapeutic course similar to that used in humans resulted in a greater than 90% decrease in circulating parasites. nih.gov Furthermore, experiments with single, varying doses confirmed the dose-dependent nature of this microfilaricidal activity. nih.gov Another investigation in BALB/c mice infected with B. malayi showed that a single oral dose of 100 mg/kg resulted in a profound reduction in microfilaremia within five minutes of treatment. nih.gov However, this effect was transient, with microfilarial levels beginning to recover within 24 hours. nih.gov

Table 3: Dose-Dependent Microfilaricidal Activity of Diethylcarbamazine in a Murine Model of Brugia malayi Infection

| Dose of Diethylcarbamazine | Time Post-Treatment | Mean Reduction in Microfilariae (%) | Reference |

| Course similar to human therapy | - | >90% | nih.gov |

| 100 mg/kg (single oral dose) | 5 minutes | Profound reduction | nih.gov |

| 100 mg/kg (single oral dose) | 60 minutes | Sustained reduction | nih.gov |

| 100 mg/kg (single oral dose) | 24 hours | Partial recovery of microfilariae | nih.gov |

Note: The term "profound reduction" is used as specific percentage points at 5 minutes were not detailed in the source material.

Effects on Adult Worms in Animal Models

The effect of diethylcarbamazine (DEC) on adult filarial worms, often referred to as its macrofilaricidal activity, has been a subject of extensive preclinical investigation. While primarily known for its potent action against microfilariae, studies in various animal models have demonstrated that DEC can also exert significant, though sometimes variable, effects on adult parasites. These effects range from direct paralysis and sterilization to indirect actions that facilitate their destruction by the host's immune system.

Early research suggested that DEC had limited direct lethal action on adult worms at standard therapeutic levels. For instance, studies on Setaria cervi in rats indicated that while the drug rapidly cleared microfilariae from the bloodstream, it did not have a significant lethal effect on the adult worms residing in the peritoneal cavity. jsparasitol.org However, later research has revealed a more complex interaction.

Recent studies have shown that DEC can have a direct and rapid, albeit temporary, paralyzing effect on adult Brugia malayi worms. nih.gov This spastic paralysis is attributed to the opening of Transient Receptor Potential (TRP) channels in the parasite's muscle cells, leading to muscle contraction. nih.gov This immobilization is thought to contribute to the subsequent clearance of the worms by the host immune system. medicinenet.com

Furthermore, investigations into DEC's metabolites have shown that they possess macrofilaricidal activity. In a rodent model (Proechimys oris) infected with Molinema dessetae, the N-oxide metabolites of DEC were found to be active against adult worms. nih.gov This suggests that the in vivo efficacy of DEC against adult filariae is prolonged and enhanced by its metabolic byproducts. nih.gov Some studies conclude that adult worms are either killed or sterilized by the action of diethylcarbamazine. youtube.com

The drug is also believed to alter the surface of the worms, making them more susceptible to the host's immune response. medicinenet.comyoutube.com This immunomodulatory effect involves sensitizing the parasites to phagocytosis and enhancing the ability of the host's immune cells to kill them. medicinenet.comdrugbank.com

The following table summarizes key findings from preclinical studies on the effects of diethylcarbamazine on adult worms in various animal models.

Table 1: Effects of Diethylcarbamazine on Adult Worms in Animal Models

| Animal Model | Parasite Species | Observed Effects on Adult Worms | Citation |

|---|---|---|---|

| Rat | Setaria cervi | No significant lethal action at therapeutic levels. | jsparasitol.org |

| Mouse | Brugia malayi | Induces rapid, temporary spastic paralysis through direct action on parasite muscle. | nih.gov |

| Rodent (Proechimys oris) | Molinema dessetae | N-oxide metabolites of DEC demonstrated activity against adult worms. | nih.gov |

Impact on Parasite Development and Lifecycle Stages in Experimental Hosts

Diethylcarbamazine hydrochloride demonstrates significant activity against various developmental stages of filarial parasites, most notably the microfilariae and infective larvae. Its impact on these early stages is crucial for its therapeutic and prophylactic effects observed in animal models.

The most pronounced effect of DEC is its rapid clearance of microfilariae from the peripheral circulation. nih.govnih.gov In a murine model of Brugia malayi infection, a course of DEC therapy led to a greater than 90% decrease in circulating microfilariae. nih.gov This microfilaricidal activity is dose-dependent and occurs rapidly, with significant reductions observed within minutes of administration in mice. nih.govnih.gov However, this effect can be transient; microfilaria levels may begin to recover 24 hours after a single dose and return to near pre-treatment levels within two weeks, suggesting that the initial action is sequestration of the microfilariae rather than outright killing. nih.gov The mechanism involves sensitizing the microfilariae to the host's innate immune system, leading to their entrapment in organs like the liver and subsequent destruction by phagocytes. jsparasitol.orgcambridge.org

Preclinical studies have also highlighted DEC's impact on the infective larval stage (L3), which is transmitted by insect vectors. Research indicates that infective larvae are the most sensitive stage to DEC's metabolites. nih.gov A study using Brugia pahangi infective larvae demonstrated that while DEC did not directly kill the larvae in an in vitro culture, their subsequent development within the experimental host (jirds) was significantly impaired. cambridge.org When larvae were exposed to DEC in vitro before being inoculated into jirds, the recovery rate of developing larvae and adult worms was markedly reduced weeks later. cambridge.org This suggests that DEC has a direct action that retards the development of infective larvae into adult worms within the mammalian host. cambridge.org

The following table details the effects of diethylcarbamazine on different parasite lifecycle stages in experimental settings.

Table 2: Impact of Diethylcarbamazine on Parasite Lifecycle Stages in Experimental Hosts

| Experimental Host | Parasite Species | Lifecycle Stage | Observed Impact | Citation |

|---|---|---|---|---|

| Mouse | Brugia malayi | Microfilariae | >90% decrease in circulating parasites; rapid but transient sequestration from peripheral blood. | nih.govnih.gov |

| Jird (Rodent) | Brugia pahangi | Infective Larvae (L3) | In vitro exposure to DEC led to retarded development and significantly reduced recovery of adult worms post-inoculation. | cambridge.org |

| Rat | Setaria cervi | Microfilariae | Rapid disappearance from peripheral blood and subsequent destruction by phagocytes in the liver. | jsparasitol.org |

Molecular Targets and Associated Biological Pathways of Diethylcarbamazine Hydrochloride

Identification of Specific Protein Targets in Parasites

While the outline specifies an interest in BmMAK-16 and BmSPARC, a review of available scientific literature does not currently identify these specific proteins as direct targets of diethylcarbamazine (B1670528). Research has instead pointed to other crucial protein families involved in the drug's efficacy.

A significant breakthrough in understanding DEC's direct action on filarial nematodes was the discovery that it targets certain Transient Receptor Potential (TRP) channels. nih.gov Studies have shown that DEC directly and rapidly activates TRP channels in the muscle of Brugia malayi, the causative agent of lymphatic filariasis. This action involves TRP-2, a TRPC-like channel subunit, as well as GON-2 and CED-11, which are TRPM-like channel subunits. nih.govnih.gov The activation of these channels is a key event in the drug's immediate effect on the parasite.

Furthermore, DEC's mechanism involves interference with the arachidonic acid metabolic pathway in microfilariae. wikipedia.orgnih.gov It is believed to inhibit enzymes within this pathway, such as those in the cyclooxygenase (COX) and 5-lipoxygenase pathways. drugbank.comnih.gov This disruption makes the microfilariae more vulnerable to the host's immune response. wikipedia.orgdrugbank.com

Characterization of Calumenin as a Nematode-Specific Target

Calumenin, a calcium-binding protein, has been identified as a potential novel and nematode-specific drug target for treating filariasis. nih.gov Its role in nematode fertility and cuticle development makes it an attractive target for new macrofilaricidal drugs. nih.gov Molecular modeling has shown that the structural features of calumenin are conserved among various nematodes, including Brugia malayi and Onchocerca volvulus, but are distinct from human calumenin, suggesting that drugs targeting it could have high selectivity for the parasite. nih.gov

However, current research has not established a direct interaction between diethylcarbamazine and calumenin. Studies on a Caenorhabditis elegans mutant model of calumenin demonstrated increased susceptibility to other anthelmintics like albendazole (B1665689) and ivermectin, but a direct link to DEC has not been reported. nih.gov Therefore, while calumenin is a promising target for antifilarial drug development, it is not a confirmed molecular target of diethylcarbamazine based on available evidence.

Functional Implications of Target Modulation on Parasite Biology

The modulation of its molecular targets by diethylcarbamazine has profound and immediate consequences for the parasite's biology.

The primary and most rapid effect of DEC is the induction of a temporary spastic paralysis in the parasite. nih.gov This is a direct result of the opening of TRP channels (TRP-2, GON-2, and CED-11) in the parasite's muscle cells. nih.govnih.gov The influx of calcium ions through these activated channels leads to muscle contraction and subsequent activation of calcium-dependent SLO-1 potassium channels, which contributes to the paralytic effect. nih.govresearchgate.net This paralysis prevents the microfilariae from migrating and makes them easier for the host's immune system to clear from the bloodstream. nih.gov

In addition to paralysis, the inhibition of the arachidonic acid pathway has significant functional implications. By disrupting the metabolism of arachidonic acid, DEC may weaken the structural integrity of the microfilariae's cell membranes. nih.gov This sensitization renders the parasites more susceptible to phagocytosis and destruction by the host's innate immune cells. wikipedia.orgdrugbank.com

Some studies also suggest that DEC can induce apoptosis, or programmed cell death, in filarial parasites. nih.govresearchgate.net This process, characterized by DNA fragmentation and organelle damage, represents another pathway through which DEC contributes to the elimination of the worms. researchgate.net

The table below summarizes the known molecular targets of Diethylcarbamazine and the resulting biological effects on the parasite.

| Molecular Target | Parasite Species | Functional Implication on Parasite |

| Transient Receptor Potential (TRP) Channels (TRP-2, GON-2, CED-11) | Brugia malayi, Ascaris suum | Opening of channels leads to Ca²+ influx, causing rapid, temporary spastic paralysis and inhibition of motility. nih.govnih.gov |

| Arachidonic Acid Metabolism (Cyclooxygenase & Lipoxygenase Pathways) | Brugia malayi, Wuchereria bancrofti | Inhibition of the pathway sensitizes microfilariae to the host's immune system, making them more susceptible to phagocytosis. wikipedia.orgdrugbank.comnih.gov |

| SLO-1 Potassium Channels | Ascaris suum | Increased activation contributes to the reduction of muscle excitability and motility inhibition. researchgate.net |

| Apoptosis Pathways | Wuchereria bancrofti | Induction of programmed cell death, leading to organelle damage and cytolysis. nih.govresearchgate.net |

Evolutionary Conservation and Specificity of Drug Targets

The effectiveness and relative safety of a drug often depend on the evolutionary conservation and specificity of its targets. An ideal drug target is one that is essential for the parasite but is either absent or significantly different in the host, minimizing off-target effects.

The TRP channels targeted by DEC in nematodes appear to offer a degree of specificity. For instance, researchers have noted that the relatively high expression levels of GON-2 and TRP-2 in the nematode intestine and their role in mediating DEC's effects in B. malayi muscle favor them as specific targets. nih.gov While TRP channels are conserved across many species, including humans, the specific subtypes and their pharmacology can differ, providing a window for selective action.

Similarly, the enzymes in the arachidonic acid pathway exist in both parasites and humans. drugbank.comnih.gov However, DEC's action appears to be more potent against the parasite's metabolic processes, possibly due to differences in enzyme structure or accessibility. The drug's ability to disrupt this pathway in microfilariae effectively flags them for destruction by the host immune system, a mechanism that relies on a combination of direct drug action and host response. drugbank.com

The potential target, calumenin, exhibits features that are highly conserved among nematodes but differ from its human homolog, making it a prime candidate for developing nematode-specific drugs in the future. nih.gov This high degree of specificity would be a desirable trait for any new anthelmintic, aiming to maximize efficacy against the parasite while ensuring safety for the host.

Novel Applications and Repurposing Research of Diethylcarbamazine Hydrochloride

Investigation of Anti-inflammatory Properties in Experimental Models

Diethylcarbamazine (B1670528) (DEC), a drug traditionally used for treating filariasis, is gaining attention for its significant anti-inflammatory properties. nih.govnih.gov These effects are largely attributed to its ability to interfere with the arachidonic acid metabolism, thereby inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govresearchgate.net This interference reduces the production of key inflammatory mediators such as prostaglandins (B1171923), leukotrienes, thromboxane (B8750289), and prostacyclin. nih.govresearchgate.net Furthermore, research indicates that DEC can inhibit the activation of nuclear factor kappa B (NF-κB), a critical regulator of pro-inflammatory genes like TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

Models of Acute Lung Inflammation (e.g., Carrageenan-induced pleurisy)

In experimental models of acute lung inflammation, such as carrageenan-induced pleurisy in mice, DEC has demonstrated potent anti-inflammatory activity. nih.gov The injection of carrageenan into the pleural cavity typically induces fluid accumulation, a high number of polymorphonuclear cells (PMNs), and lung tissue infiltration by PMNs. nih.gov It also increases the production of nitrite (B80452) and tumor necrosis factor-α (TNF-α), and elevates the expression of interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov

Oral administration of DEC has been shown to significantly reduce these inflammatory markers. nih.gov Histological analysis reveals that DEC attenuates the degree of lung injury and the infiltration of PMNs. nih.gov Studies have shown that DEC treatment leads to a marked decrease in the levels of COX-2 in lung tissue. nih.gov This is a significant finding, as COX-2-derived prostanoids are major contributors to the pathophysiology of local inflammation. nih.gov Furthermore, DEC has been found to reduce the levels of TNF-α and nitric oxide (NO) in the lungs. researchgate.net In lipopolysaccharide (LPS)-induced acute lung injury in mice, DEC has been shown to reverse histological and ultrastructural changes, reduce intense cell infiltration and pulmonary edema, and decrease levels of myeloperoxidase (MPO) and nitric oxide (NO). nih.gov

| Parameter | Effect of Carrageenan | Effect of DEC Treatment | Reference |

|---|---|---|---|

| Pleural Exudate Volume | Increased | Significantly Reduced | nih.gov |

| Polymorphonuclear Cell (PMN) Infiltration | Increased | Significantly Reduced | nih.gov |

| Lung Injury (Histological) | Present | Attenuated | nih.gov |

| TNF-α Levels | Increased | Significantly Reduced | nih.govresearchgate.net |

| Nitrite/Nitrate Levels (NO production) | Increased | Significantly Reduced | nih.govresearchgate.net |

| COX-2 Expression | Increased | Significantly Decreased | nih.gov |

| IL-1β Expression | Increased | Significantly Reduced | nih.gov |

| iNOS Expression | Increased | Significantly Reduced | nih.gov |

| NF-κB Expression | Induced | Reduced | nih.gov |

Hepatic Inflammatory Models

The anti-inflammatory and hepatoprotective effects of DEC have been investigated in models of liver injury, such as that induced by carbon tetrachloride (CCl4). nih.govresearchgate.net Chronic administration of CCl4 in mice leads to significant hepatic inflammation, necrosis, and fibrosis. nih.gov Treatment with DEC has been shown to reduce these inflammatory processes, prevent liver necrosis, and decrease fibrosis. nih.gov

Immunohistochemical and immunofluorescence analyses have revealed that DEC treatment reduces the immunopositivity of several key inflammatory and fibrotic markers, including COX-2, IL-1β, malondialdehyde (MDA), transforming growth factor-beta (TGF-β), and alpha-smooth muscle actin (α-SMA). nih.gov Western blot analysis further confirmed decreased expression of IL-1β, COX-2, NF-κB, interferon-gamma (IFN-γ), and TGF-β in the livers of DEC-treated mice. nih.gov Conversely, DEC significantly enhanced the expression of the anti-inflammatory cytokine IL-10. nih.gov The reduction in hepatic injury following DEC treatment is also supported by decreased mRNA expression levels of COX-2 and iNOS. nih.gov Furthermore, nanoencapsulated DEC has shown superior anti-inflammatory action in a model of acute hepatic inflammation, restoring liver morphology and reducing inflammatory markers at lower doses. nih.gov

| Parameter | Effect of CCl4 | Effect of DEC Treatment | Reference |

|---|---|---|---|

| Inflammatory Infiltrate | Evident | Reduced | nih.gov |

| Liver Necrosis | Evident | Reduced | nih.gov |

| Fibrosis | Evident | Reduced | nih.gov |

| COX-2 Expression | Increased | Reduced | nih.gov |

| IL-1β Expression | Increased | Reduced | nih.gov |

| TGF-β Expression | Increased | Reduced | nih.gov |

| α-SMA Immunopositivity | Increased | Reduced | nih.gov |

| NF-κB Expression | Increased | Reduced | nih.gov |

| IFN-γ Expression | Increased | Reduced | nih.gov |

| IL-10 Expression | - | Significantly Enhanced | nih.gov |

| iNOS mRNA Expression | - | Reduced | nih.gov |

Studies in Allergic Response Models (e.g., Eosinophilic inflammation, Anti-allergic mechanisms)

DEC has demonstrated significant effects in models of allergic inflammation, particularly those involving eosinophils. nih.gov In mice sensitized with ovalbumin to induce eosinophilic lung inflammation, DEC treatment has been shown to reduce the number of eosinophils in both bronchoalveolar lavage fluid and tissue infiltrates. nih.gov This effect is linked to alterations in the generation of cytokines that are involved in the production, activation, and migration of eosinophils. nih.gov

DEC has been found to block pulmonary hyperreactivity, Th2 cytokine production, and the accumulation of eosinophils. nih.gov The mechanism appears to involve inducible nitric oxide synthase (iNOS) and CD95L. nih.gov Studies have also suggested that 5-lipoxygenase (5-LO) products are crucial for the hematological responses in experimental asthma models, and DEC, by blocking leukotriene production, can abolish the increase in eosinopoiesis. researchgate.net In a murine model of asthma, DEC showed an anti-allergic effect by decreasing cellular infiltration, levels of Th2 cytokines (IL-4 and IL-5), IgE, eosinophil peroxidase (EPO), and eotaxin-2. semanticscholar.org

Exploration of Immunomodulatory Effects Beyond Antifilarial Action

The immunomodulatory effects of DEC extend beyond its primary use as an antifilarial drug. nih.govnih.gov It is believed that DEC modifies the host's immune response, leading to the clearance of microfilariae. nih.gov The drug appears to alter the metabolism of arachidonic acid in both the microfilariae and the host's endothelial cells. nih.gov This can lead to vasoconstriction and increased endothelial adhesion, which in turn immobilizes the parasites and enhances their clearance by host platelets and granulocytes. nih.gov This suggests an activation of the innate, non-specific immune system. nih.gov

Furthermore, DEC has been shown to enhance antibody production in mice immunized with tetanus toxoid and to stimulate the cytokine response in animals given LPS, indicating a broader impact on the adaptive immune response. nih.gov These immunomodulatory properties highlight the potential for DEC to be repurposed for conditions where modulating the immune system could be beneficial. nih.govresearchgate.net

Research on Metabolic Modulation (e.g., Insulin (B600854) Resistance in Obese Mouse Models)

Recent research has explored the potential of DEC to modulate metabolic parameters, particularly in the context of obesity-induced insulin resistance. nih.govsigmaaldrich.com In high-fat diet (HFD)-induced obese mice, DEC has been shown to ameliorate insulin resistance. nih.gov While DEC did not act as an anti-obesity drug by changing body, liver, or adipose tissue weights, it did have a significant impact on metabolic markers. nih.gov

Treatment with an effective dose of DEC reduced high serum levels of glucose, insulin, and triglycerides. nih.gov It also decreased hyperleptinemia and was associated with a reduction in the serum levels of pro-inflammatory adipokines such as TNF-α, IL-6, and MCP-1. nih.gov Additionally, DEC treatment significantly decreased the activity of cyclooxygenase (COX) in the liver and inhibited the localization of NF-κBp65 in nuclear extracts. nih.gov These findings suggest that DEC can effectively counter insulin resistance by modulating adipose tissue inflammation, but not by affecting lipid accumulation. nih.gov

| Parameter | Effect of High-Fat Diet | Effect of DEC Treatment | Reference |

|---|---|---|---|

| Serum Glucose | Increased | Reduced | nih.gov |

| Serum Insulin | Increased | Reduced | nih.gov |

| Serum Triglycerides | Increased | Reduced | nih.gov |

| Serum Leptin | Increased (Hyperleptinemia) | Decreased | nih.gov |

| Serum TNF-α | Increased | Reduced | nih.gov |

| Serum IL-6 | Increased | Reduced | nih.gov |

| Serum MCP-1 | Increased | Reduced | nih.gov |

| Liver Cyclooxygenase (COX) Activity | - | Significantly Decreased | nih.gov |

| Nuclear NF-κBp65 Localization | - | Inhibited | nih.gov |

| Body Weight | Increased | No Change | nih.gov |

| Liver Weight | Increased | No Change | nih.gov |

| Adipose Tissue Weight | Increased | No Change | nih.gov |

Radioprotective Effects in Preclinical Studies (e.g., Radiation-induced Acute Lung Injury)

Preclinical studies have indicated that DEC may have a radioprotective effect, particularly against radiation-induced acute lung injury. nih.govresearchgate.net In mice exposed to total body radiation, DEC pretreatment was found to significantly mitigate oxidative stress biomarkers and histological damage in the lungs. nih.gov

Irradiation alone leads to increased levels of malondialdehyde (MDA), nitric oxide (NO), and protein carbonyl (PC) in lung tissues, as well as an increase in inflammatory cells and acute lung injury. nih.gov DEC pretreatment was shown to counteract these effects. nih.gov Interestingly, a lower dose of DEC was found to have a more favorable radioprotective effect against lung injury compared to higher doses. nih.gov These findings suggest that DEC, with its antioxidant and anti-inflammatory properties, could be a potential therapeutic candidate for protecting the lungs from radiation-induced damage. nih.gov

Chemical Synthesis and Derivative Development of Diethylcarbamazine Hydrochloride

Synthetic Pathways for Diethylcarbamazine (B1670528) Hydrochloride

The synthesis of Diethylcarbamazine is a well-established process in medicinal chemistry, primarily involving the reaction of a piperazine (B1678402) derivative with a carbonyl-containing compound. A common and efficient synthetic scheme starts with phosgene (B1210022) (COCl₂) reacting with diethylamine (B46881) ((C₂H₅)₂NH). youtube.com This initial step leads to the formation of an intermediate, N,N-diethylcarbamoyl chloride. youtube.com

Subsequently, this intermediate is reacted with 1-methylpiperazine (B117243). youtube.comyoutube.com In this nucleophilic acyl substitution reaction, the secondary amino group of 1-methylpiperazine attacks the carbonyl carbon of N,N-diethylcarbamoyl chloride. youtube.com This results in the release of a hydrogen chloride (HCl) molecule and the formation of the final product, Diethylcarbamazine. youtube.comyoutube.com The synthesis is often carried out in the presence of pyridine. youtube.com The resulting Diethylcarbamazine base is then typically converted to its citrate (B86180) or hydrochloride salt to improve its solubility and stability for pharmaceutical use. youtube.com

Another described pathway involves the direct reaction between N-methylpiperazine and diethylcarbamoyl chloride to yield Diethylcarbamazine. youtube.comyoutube.com

Starting Materials and Intermediates in Diethylcarbamazine Synthesis

| Starting Material 1 | Starting Material 2 | Intermediate | Final Product (Base) |

|---|---|---|---|

| Phosgene | Diethylamine | N,N-Diethylcarbamoyl chloride | Diethylcarbamazine |

Design and Synthesis of Novel Diethylcarbamazine Derivatives and Analogues

The quest for agents with improved efficacy, a broader spectrum of activity, or a better side-effect profile has driven the design and synthesis of numerous Diethylcarbamazine derivatives and analogues. Research has focused on modifying the core piperazine ring and the diethylcarbamoyl side chain.

One approach involved creating analogues derived from 2:4'- and 4:4'-dipiperidyl, homopiperazine (B121016) (a seven-membered ring analogue), and 4-aminopiperidine. rsc.org Another significant effort was the synthesis of cis- and trans-1,2-cyclobutanediamines, which were designed to mimic the stereochemical and structural features of DEC. nih.gov These analogues were prepared bearing appropriate N-methyl and N-acyl substituents to parallel the structure of the parent drug. nih.gov The synthesis of novel derivatives is a common strategy in medicinal chemistry to explore new therapeutic possibilities, as seen in the development of derivatives from scaffolds like metacetamol, tryptophan, and pyrimidine. nih.govnih.govdoaj.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding which chemical features of a molecule are essential for its biological activity, guiding the design of more potent compounds. For Diethylcarbamazine analogues, SAR studies have provided critical insights into the structural requirements for microfilaricidal activity. nih.gov

Analysis of a wide range of DEC analogues has led to the formulation of general principles governing their activity. nih.gov Studies on the 1,2-cyclobutanediamine analogues, for instance, revealed that despite their structural similarities to DEC, they were inactive. nih.gov This lack of activity was rationalized by considering the conformational constraints imposed by the cyclobutane (B1203170) ring. It was suggested that the inactivity resulted from eclipsed pharmacophore configurations and an increased population of unfavorable rotational conformations due to the exocyclic position of the pharmacophoric groups. nih.gov This highlights the critical importance of the three-dimensional arrangement of the functional groups for effective interaction with the biological target. A review of the broader literature on DEC analogues reinforces the idea that specific structural factors are critically associated with microfilaricidal efficacy. nih.gov

Evaluation of Derivatives in Preclinical Efficacy and Mechanistic Studies

Preclinical evaluation in appropriate animal models is a fundamental step in drug development. For Diethylcarbamazine and its derivatives, these studies aim to establish efficacy and elucidate the mechanism of action. For example, the synthesized 1,2-cyclobutanediamine analogues of DEC were tested for activity against Litomosoides carinii in gerbils, although they proved to be inactive. nih.gov

Mechanistic studies on DEC itself have revealed complex interactions with the host's immune and inflammatory pathways. In vivo studies in mice demonstrated that DEC's activity against Brugia malayi microfilariae is dependent on host factors, specifically inducible nitric oxide synthase (iNOS) and the cyclooxygenase (COX) pathway. nih.gov When administered to BALB/c mice, DEC caused a rapid and significant decrease in circulating microfilariae. nih.gov However, this effect was significantly diminished when the animals were pre-treated with dexamethasone (B1670325) or indomethacin, which inhibit the arachidonic acid and cyclooxygenase pathways, respectively. nih.gov This suggests that DEC's mechanism involves sensitizing the microfilariae to the host's immune attack, a process mediated by these inflammatory pathways, rather than direct killing of the parasite. youtube.comnih.gov

Drug Delivery Systems for Enhanced Pharmacological Activity in Research Models (e.g., Nanoparticles)

To overcome limitations of conventional drug formulations, such as poor bioavailability and the need for frequent administration, advanced drug delivery systems are being explored for Diethylcarbamazine. researchgate.net Nanotechnology-based carriers, including polymeric nanoparticles, solid lipid nanoparticles, and liposomes, have shown promise in improving the therapeutic efficacy of DEC. researchgate.net

One notable development is a nanoformulation of DEC (NANO-DEC) using poly(caprolactone), a biodegradable polymer. nih.govscielo.brresearchgate.net These nanoparticles were prepared using a double-emulsion method and had an average size between 298 and 364 nm. scielo.brresearchgate.net In preclinical models of liver fibrosis, this NANO-DEC formulation demonstrated superior anti-inflammatory and anti-fibrotic effects compared to the conventional form of DEC. nih.gov The nanoencapsulated drug effectively restored liver morphology and reduced markers of inflammation and fibrosis. nih.gov The enhanced activity is thought to be a result of an improved residence time of the drug-loaded nanoparticles. scielo.br

Other research has focused on developing alginate/chitosan microparticles for DEC delivery. asianpubs.org These microparticles, with a size of less than 10 microns, were designed for potential uptake by Peyer's patches in the lymphatic system. asianpubs.org The release of DEC from these microparticles was sustained over time, with the release pattern influenced by the concentration of the cross-linking agent used in their formulation. asianpubs.org These studies highlight the potential of drug delivery systems to enhance the pharmacological activity and targeting of Diethylcarbamazine. researchgate.netasianpubs.org

Table of Chemical Compounds

| Compound Name |

|---|

| 1-Methylpiperazine |

| 4-Aminopiperidine |

| Alginate |

| Arachidonic acid |

| Carbonyl chloride (Phosgene) |

| Chitosan |

| Dexamethasone |

| Diethylamine |

| Diethylcarbamazine |

| Diethylcarbamazine citrate |

| Diethylcarbamazine hydrochloride |

| Homopiperazine |

| Indomethacin |

| Metacetamol |

| N,N-Diethylcarbamoyl chloride |

| Nitric oxide |

| Poly(caprolactone) |

| Pyridine |

| Pyrimidine |

Advanced Analytical Methodologies for Diethylcarbamazine Hydrochloride Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. Both high-performance liquid chromatography and gas chromatography have been successfully applied to the analysis of diethylcarbamazine (B1670528) hydrochloride.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of diethylcarbamazine (DEC), offering robust and reproducible methods for its quantification. nih.govipinnovative.com Reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.

Several methods have been developed for the estimation of DEC in different samples. For instance, a simple and reproducible HPLC method for determining DEC citrate (B86180) in medicated salt utilizes a Phenomenex C8 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.2) in a 1:9 ratio, with detection at 210 nm. nih.gov Another method for the simultaneous estimation of diethylcarbamazine and levocetirizine (B1674955) in tablet formulations employs a Princeton Sphere-100 C18 column with a mobile phase of 20mM potassium dihydrogen orthophosphate buffer (pH 3.2) and acetonitrile (50:50 v/v), with UV detection at 224 nm. nih.gov In this latter method, losartan (B1675146) potassium was used as an internal standard, and the retention times for diethylcarbamazine, levocetirizine, and losartan potassium were 2.12, 4.27, and 5.96 minutes, respectively. nih.gov

Furthermore, a stability-indicating RP-HPLC method was developed for the simultaneous estimation of diethylcarbamazine citrate, guaiphenesin, and chlorpheniramine (B86927) maleate (B1232345) using a Luna phenyl-hexyl column. researchgate.net The mobile phase consisted of 0.1% triethylamine (B128534) buffer (pH 2.5) and acetonitrile (50:50 v/v), with detection at 210 nm. researchgate.net The retention time for diethylcarbamazine citrate in this method was 7.76 minutes. researchgate.net

Table 1: HPLC Methods for Diethylcarbamazine Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 researchgate.net |

|---|---|---|---|

| Analyte(s) | Diethylcarbamazine Citrate | Diethylcarbamazine, Levocetirizine | Diethylcarbamazine Citrate, Guaiphenesin, Chlorpheniramine Maleate |

| Stationary Phase | Phenomenex C8 (15 cm x 4.6 mm, 5 µm) | Princeton Sphere-100 C18 (250 x 4.6 mm, 5 µ) | Luna phenyl-hexyl (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.2) (1:9) | 20mM KH2PO4 (pH 3.2):Acetonitrile (50:50 v/v) | 0.1% Triethylamine (pH 2.5):Acetonitrile (50:50 v/v) |

| Flow Rate | 1.5 ml/min | 1 ml/min | 1.0 ml/min |

| Detection Wavelength | 210 nm | 224 nm | 210 nm |

| Retention Time (DEC) | Not specified | 2.12 min | 7.76 min |

Gas Chromatography (GC)

Gas Chromatography (GC) provides a sensitive and selective alternative for the determination of diethylcarbamazine (DEC), particularly in biological matrices like human plasma. nih.gov A developed GC method with flame ionization detection (FID) allows for the quantification of DEC for pharmacokinetic studies. nih.gov

In a specific application, DEC and an internal standard, 1-diethylcarbamyl-4-ethyl piperazine (B1678402) HCl, were extracted from plasma using a C18 solid-phase extraction cartridge. nih.gov The separation was achieved on a Heliflex® AT-35 capillary column. nih.gov The retention times for DEC and the internal standard were approximately 5.5 and 7.28 minutes, respectively. nih.gov This method demonstrated good linearity in the concentration range of 100-2000 ng/ml. nih.gov

Table 2: GC Method for Diethylcarbamazine Analysis in Human Plasma nih.gov

| Parameter | Value |

|---|---|

| Column | Heliflex® AT-35 capillary column (30 m, 0.32 mm ID) |

| Carrier Gas (Helium) Flow Rate | 1.5 ml/min |

| Hydrogen Flow Rate | 35 ml/min |

| Air Flow Rate | 420 ml/min |

| Make-up Gas (Helium) Flow Rate | 25 ml/min |

| Retention Time (DEC) | ~5.5 min |

| Internal Standard Retention Time | ~7.28 min |

| Linearity Range | 100-2000 ng/ml |

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and quantification of diethylcarbamazine hydrochloride, relying on the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry offers simple and rapid methods for the determination of diethylcarbamazine citrate (DEC). fabad.org.trscielo.br These methods are often based on the formation of a colored complex that can be measured at a specific wavelength.

One such method involves the reaction of DEC with Folin-Ciocalteu (F-C) reagent in an alkaline medium, which results in a blue-colored chromogen with a maximum absorption at 760 nm. fabad.org.tr This method is linear over a concentration range of 10-100 μg/mL. fabad.org.tr Another approach utilizes an ion-pair reaction with methyl orange dye. researchgate.net The ion-pair complex is broken in an acidic medium, and the free dye is measured at 520 nm. researchgate.net

Other spectrophotometric methods have been developed based on reactions with different reagents, such as the condensation product with malonic acid and acetic anhydride (B1165640) (measured at 333 nm or 334 nm) or the formation of a charge-transfer complex with chloranilic acid. scielo.br

Table 3: UV-Vis Spectrophotometric Methods for Diethylcarbamazine Analysis

| Reagent/Method | Principle | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Folin-Ciocalteu Reagent | Reduction of tungstate/molybdate | 760 | 10-100 | fabad.org.tr |

| Iodate and Iodide Mixture | Measurement of liberated iodine | 370 | 2.5-50 | scielo.br |

| Iodate and Iodide Mixture | Measurement of iodine-starch complex | 570 | 2.5-30 | scielo.br |

| Methyl Orange | Ion-pair complex breaking | 520 | 10-90 | researchgate.net |

| Malonic acid and acetic anhydride | Condensation product formation | 333 | Not specified | scielo.br |

| Chloranilic acid | Charge-transfer complex formation | 540 | 10-400 | researchgate.net |

Proton Nuclear Magnetic Resonance (PMR/NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for the determination of diethylcarbamazine (DEC) and for confirming its structure. nih.govnih.gov This technique can be used to quantify the drug in various samples, including urine, with minimal sample preparation. nih.gov

For the analysis of DEC in urine, samples can be mixed with deuterium (B1214612) oxide (D₂O) as a field frequency lock. nih.gov Water peak suppression can be achieved using tailored excitation pulses. nih.gov The quantification of DEC is typically carried out using the triplet signal of the N-ethyl group. nih.gov The 1:1 stoichiometry of DEC and citrate in diethylcarbamazine citrate has been confirmed by integrating the ¹H-NMR peaks of the diastereotopic methylene (B1212753) groups on the citrate and the triplet from the ethyl groups on the DEC. nih.gov

Electrochemical Methods

Electrochemical methods provide sensitive and cost-effective approaches for the analysis of electroactive compounds like diethylcarbamazine.

Direct current (DC) polarography has been used to determine diethylcarbamazine. nih.gov The method involves the analysis of the nitroso-derivative of the compound, which produces a well-defined cathodic wave at -0.8 V versus a saturated calomel (B162337) electrode (SCE). nih.gov The peak height is directly proportional to the concentration over a range of 1.6 x 10⁻⁵ to 19.2 x 10⁻⁵ M. nih.gov

More recently, an electrochemical sensor based on a diethylcarbamazine citrate-modified carbon paste electrode (poly-DCZ/MCPE) has been developed. bohrium.comresearchgate.net This sensor demonstrates electrocatalytic activity and can be used for the detection of other analytes. bohrium.comresearchgate.net The poly-DCZ film is synthesized on the carbon paste electrode surface via cyclic voltammetry. bohrium.com

Ion-selective electrodes (ISEs) represent another potentiometric method that has been applied to the analysis of various pharmaceuticals. nih.govekb.egekb.eg While specific detailed research on a dedicated ISE for this compound is not as prevalent, the principle of using ion-pair complexes within a PVC matrix is a viable approach. researchgate.net For instance, an assay for procyclidine (B1679153) hydrochloride, cyclizine (B1669395) hydrochloride, and diethylcarbamazine citrate in tablets has been reported using ion-responsive electrodes. fabad.org.tr

Table 4: Electrochemical Methods for Diethylcarbamazine Analysis

| Technique | Methodology | Key Findings | Reference |

|---|---|---|---|

| DC Polarography | Analysis of the nitroso-derivative | Cathodic wave at -0.8 V vs SCE; Linear range: 1.6 x 10⁻⁵ - 19.2 x 10⁻⁵ M | nih.gov |

| Cyclic Voltammetry | Diethylcarbamazine citrate-modified carbon paste electrode (poly-DCZ/MCPE) | Demonstrates electrocatalytic activity for detecting other analytes. | bohrium.comresearchgate.net |

| Ion Selective Electrode Potentiometry | Ion-responsive electrodes | Used for the assay of diethylcarbamazine citrate in tablets. | fabad.org.tr |

Titrimetric and Colorimetric Assays

Titrimetric and colorimetric assays are foundational analytical techniques that continue to be relevant for the quantification of this compound, particularly in quality control settings. These methods are often favored for their cost-effectiveness and operational simplicity.

Titrimetric Methods

Titrimetric analysis of this compound can be performed using several approaches. A common method involves a non-aqueous acid-base titration. In this procedure, the substance is dissolved in a non-aqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of perchloric acid. The endpoint of the titration can be detected visually using an indicator like crystal violet or potentiometrically.

Another titrimetric approach is the back-titration method. For instance, diethylcarbamazine citrate can be treated with a known excess of a standard oxidizing agent like potassium permanganate (B83412) in an acidic medium. After the reaction is complete, the unreacted permanganate is back-titrated with a standard solution of ammonium (B1175870) ferrous sulfate. medipharmsai.com A blank titration is performed concurrently to determine the amount of permanganate that reacted with the diethylcarbamazine. medipharmsai.com This method is applicable for quantities in the range of 1-10 mg. medipharmsai.com

A simple acid-base titration has also been developed for determining diethylcarbamazine citrate in medicated salt. nih.gov This method involves dissolving the salt sample in water, adding a known excess of a standardized sodium hydroxide (B78521) solution, and then back-titrating with a standard hydrochloric acid solution using phenolphthalein (B1677637) as an indicator. nih.gov This technique has proven useful for quality control in resource-limited settings. nih.gov

Colorimetric Assays

Colorimetric assays for this compound are based on reactions that produce a colored product, the absorbance of which can be measured using a spectrophotometer. These methods are known for their sensitivity and are suitable for determining low concentrations of the drug.

One established colorimetric method involves the reaction of diethylcarbamazine with ammonium reineckate (B100417) to form a colored complex that can be measured at approximately 525 nm. scielo.br Another approach utilizes the reaction with malonic acid and acetic anhydride, which forms a condensation product with an absorption maximum around 334 nm. fabad.org.tr

Ion-pair extraction is another widely used colorimetric technique. In these methods, diethylcarbamazine forms a colored complex with a dye, which is then extracted into an organic solvent for measurement. Various dyes have been employed, including:

Bromocresol green: The ion-pair complex is extracted with chloroform. fabad.org.tr

Bromophenol blue: Used for the determination of the drug in tablets and biological fluids. fabad.org.tr

Fast green FCF and orange II: These have also been successfully used for the assay of diethylcarbamazine. scielo.br

Methyl orange: A method has been developed where the yellow ion-pair complex is broken in an acidic medium, and the free dye is measured at 520 nm. researchgate.net

Furthermore, methods based on the reduction of reagents have been developed. For example, the Folin-Ciocalteu phenol (B47542) reagent can be reduced by diethylcarbamazine in an alkaline medium to produce a blue chromogen with an absorption maximum at 760 nm. fabad.org.tr A method using N-bromosuccinimide (NBS) has also been reported, where the residual NBS after reaction with diethylcarbamazine is determined spectrophotometrically by its reaction with tropaeolin 000, with the dye's color measured at 490 nm. researchgate.net

Interactive Table of Titrimetric and Colorimetric Assay Findings

| Method | Principle | Reagents | Wavelength | Linear Range |

|---|---|---|---|---|

| Back-titration with Permanganate | Oxidation-reduction | Potassium permanganate, Ammonium ferrous sulfate | N/A | 1-10 mg |

| Acid-Base Back-titration | Neutralization | Sodium hydroxide, Hydrochloric acid, Phenolphthalein | N/A | 0.050% to 0.88% (w/w DEC citrate in salt) |

| Ammonium Reineckate | Complex formation | Ammonium reineckate | 525 nm | Not specified |

| Malonic Acid Condensation | Condensation reaction | Malonic acid, Acetic anhydride | 334 nm | Not specified |

| Ion-Pair with Methyl Orange | Ion-pair formation | Methyl orange, Sulfuric acid | 520 nm | 10-90 µg/mL |

| Folin-Ciocalteu Method | Reduction | Folin-Ciocalteu reagent | 760 nm | 10-100 µg/mL |